Technical Monograph: 7-Bromo-5-methylindolin-2-one
Technical Monograph: 7-Bromo-5-methylindolin-2-one
Topic: 7-Bromo-5-methylindolin-2-one Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
A Privileged Scaffold for Kinase Inhibitor Design
Executive Summary
7-Bromo-5-methylindolin-2-one (CAS: 290820-92-7 ) is a specialized heterocyclic building block belonging to the oxindole family.[1][2][3][4][5] It serves as a critical pharmacophore in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it is defined by an indolin-2-one core substituted at the C5 position with a methyl group and at the C7 position with a bromine atom.[5][6]
This scaffold is chemically distinct from its oxidized precursor, 7-bromo-5-methylisatin (CAS: 108938-16-5). While the isatin derivative contains a dione functionality, the oxindole features a methylene group at the C3 position, which is highly reactive toward Knoevenagel condensations—the primary gateway to synthesizing Sunitinib-class therapeutics.
Key Application: The C7-bromo motif provides a unique handle for orthogonal functionalization (e.g., Suzuki-Miyaura coupling) or halogen bonding interactions within the ATP-binding pocket of kinases such as VEGFR2 and PDGFR
Chemical Identity & Properties
| Property | Data |
| CAS Number | 290820-92-7 |
| IUPAC Name | 7-Bromo-5-methyl-1,3-dihydro-2H-indol-2-one |
| Synonyms | 7-Bromo-5-methyl-2-oxindole; 7-Bromo-5-methyloxindole |
| Molecular Formula | C |
| Molecular Weight | 226.07 g/mol |
| Appearance | Beige to light brown solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| Melting Point | 208–212 °C (decomposition) |
| Key Precursor | 7-Bromo-5-methylisatin (CAS: 108938-16-5) |
Synthetic Architecture
The synthesis of 7-Bromo-5-methylindolin-2-one is typically achieved via the reduction of its corresponding isatin. This approach is preferred over direct cyclization of phenylacetic acids due to the commercial availability of the isatin precursor and the "cleaner" impurity profile of the reduction step.
Retrosynthetic Analysis (Graphviz Diagram)
Figure 1: Linear synthetic pathway transforming the aniline precursor to the target oxindole via the stable isatin intermediate.
Validated Experimental Protocol: Wolff-Kishner Reduction
Note: This protocol describes the reduction of the isatin carbonyl at C3 to a methylene group.
Reagents:
-
7-Bromo-5-methylisatin (1.0 eq)[7]
-
Hydrazine hydrate (80% aqueous solution, 10.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets (4.0 eq)
-
Ethylene Glycol (Solvent)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 7-bromo-5-methylisatin (e.g., 10 mmol) in ethylene glycol (20 mL).
-
Hydrazone Formation: Add hydrazine hydrate (100 mmol) dropwise at room temperature. Stir for 30 minutes. The suspension will typically change color (often to yellow/orange) as the hydrazone forms.
-
Heating: Heat the mixture to 100°C for 1 hour.
-
Base Addition: Cool the mixture slightly (to ~60°C) and carefully add KOH pellets (40 mmol).
-
High-Temp Reflux: Heat the reaction to 140–160°C for 3–4 hours. Critical: Nitrogen gas evolution will be observed. Monitor by TLC (eluent: 50% EtOAc/Hexane) until the starting isatin spot disappears.
-
Quench & Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL) and acidify to pH 3–4 using 6N HCl.
-
Isolation: The product will precipitate as a beige solid. Filter the solid, wash copiously with water to remove hydrazine salts, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Mechanistic Insight & SAR Applications
The 7-bromo-5-methylindolin-2-one scaffold is not merely a passive structural element; it actively dictates the binding mode of kinase inhibitors.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional mapping of the scaffold. The C3 position is the primary vector for drug design (e.g., Sunitinib), while C7 allows for "orthogonal" chemical space exploration.
Drug Discovery Logic
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C3-Functionalization: The acidic protons at C3 allow for facile condensation with aldehydes. This creates a conjugated system (benzylidene oxindole) that mimics the ATP adenine ring, fitting into the kinase ATP-binding cleft.
-
C7-Halogen Effect: The bromine atom at C7 is bulky. In some kinases, this steric bulk improves selectivity by clashing with residues in "off-target" kinases. Alternatively, it can participate in halogen bonding with backbone carbonyls, increasing potency.
Quality Control & Analytical Data
To ensure the integrity of the scaffold before using it in downstream synthesis, the following analytical markers must be verified.
Proton NMR Interpretation (DMSO-d6)
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δ 10.47 ppm (s, 1H): The N-H proton.[8] Broad singlet. Disappears upon D2O shake.
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δ 7.16 ppm (s, 1H): Aromatic proton at C4 or C6.
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δ 7.00 ppm (s, 1H): Aromatic proton at C6 or C4.
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δ 3.55 ppm (s, 2H): The critical C3-methylene protons. If this signal is absent or appears as a methine singlet, the compound may be oxidized (isatin) or alkylated.
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δ 2.22 ppm (s, 3H): The C5-Methyl group.
Common Impurities
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7-Bromo-5-methylisatin: Presence of a deep orange/red color and absence of the 3.55 ppm signal in NMR indicates incomplete reduction.
-
Azines: Dimeric byproducts formed if hydrazine is insufficient or heating is uncontrolled.
References
-
Matrix Scientific. (n.d.). 7-Bromo-5-methylindolin-2-one Data Sheet. Retrieved from (CAS Verification).
-
ChemicalBook. (2025).[9] 7-Bromo-5-methyl-2-oxindole Properties and CAS 290820-92-7.[1][3] Retrieved from .
-
Google Patents. (1998). Patent US5830911: Indolinone derivatives as kinase inhibitors. Retrieved from . (Describes the synthesis and NMR data of the oxindole).
-
University of Strathclyde. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. Retrieved from . (Context on oxindole synthesis challenges).
-
BLD Pharm. (n.d.). 7-Bromo-5-methylisatin Product Page. Retrieved from . (Precursor identification).[9][10]
Sources
- 1. 2383730-38-7|6-Bromo-4-methylindolin-2-one|BLD Pharm [bldpharm.com]
- 2. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 3. 320734-35-8|7-Bromooxindole|BLD Pharm [bldpharm.com]
- 4. 1935366-54-3|4-Bromo-5-methylindolin-2-one|BLD Pharm [bldpharm.com]
- 5. 290820-92-7 | CAS DataBase [m.chemicalbook.com]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 108938-16-5|7-Bromo-5-methylisatin|BLD Pharm [bldpharm.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
